Deferoxamine

概要

説明

Deferoxamine, also known as desferrioxamine, is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. This compound binds free iron and aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys. This compound is particularly useful in treating conditions such as acute iron poisoning, hemochromatosis, and aluminum toxicity in patients undergoing dialysis .

準備方法

Synthetic Routes and Reaction Conditions: Deferoxamine is synthesized through a multistage process involving the fermentation of Streptomyces pilosus. The compound is then extracted and purified. The process includes adsorption and desorption of this compound on an adsorption resin, followed by direct precipitation of the this compound free base. This base is then contacted with methanesulfonic acid to form the this compound mesylate salt, which is isolated by precipitation .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale fermentation tanks. The fermentation broth is processed to extract and purify the compound. The final product is often formulated as a lyophilized powder for injection, which can be reconstituted with sterile water for various routes of administration, including intramuscular, intravenous, and subcutaneous .

化学反応の分析

Types of Reactions: Deferoxamine primarily undergoes chelation reactions, where it binds to metal ions such as iron (III) and aluminum. The compound contains three hydroxamic functional groups that form stable complexes with these metal ions .

Common Reagents and Conditions:

Iron (III) Chelation: this compound binds to trivalent iron (ferric iron) to form ferrioxamine, a stable complex that is excreted via the kidneys.

Aluminum Chelation: this compound binds to tissue-bound aluminum to form aluminoxamine, a water-soluble complex that is also excreted via the kidneys.

Major Products:

Ferrioxamine: Formed from the chelation of ferric iron.

Aluminoxamine: Formed from the chelation of aluminum.

科学的研究の応用

Introduction to Deferoxamine

This compound is a chelating agent primarily used for the treatment of iron overload, particularly in patients with conditions such as thalassemia and sickle cell disease. Approved by the Food and Drug Administration in 1968, it has been utilized for its ability to bind free iron in the bloodstream, facilitating its excretion through urine. Beyond its established use, recent research has expanded the scope of this compound's applications, particularly in areas such as wound healing, radiation injury, and as a potential therapeutic agent in various other medical conditions.

Treatment of Iron Overload

This compound is most commonly known for its role in managing iron overload due to repeated blood transfusions in patients with conditions like thalassemia and sickle cell disease. It effectively reduces liver iron concentration and serum ferritin levels, thereby preventing complications associated with iron toxicity.

Case Study: Efficacy Comparison

A study comparing this compound to deferiprone (another iron chelator) found that both agents were similarly effective in reducing transfusion-related iron overload. This highlights the importance of this compound in clinical settings where patients require long-term management of iron levels .

Wound Healing and Radiation-Induced Injury

Recent studies have explored the potential of this compound in treating chronic wounds and radiation-induced fibrosis. Its angiogenic and antioxidant properties are believed to enhance tissue repair processes.

Research Findings

- Animal Studies : Small animal models have demonstrated that this compound improves blood flow and collagen structure in chronic wounds and radiation-induced fibrosis. These studies suggest a promising therapeutic role for this compound in enhancing wound healing .

- Mechanism of Action : The drug's ability to modulate reactive oxygen species and promote angiogenesis may be key factors contributing to its efficacy in these applications .

Prevention of Liver Fibrosis

Table 1: Summary of Animal Studies on this compound

Off-Label Uses

This compound is also employed off-label for various conditions:

- Severe Iron Poisoning : In cases of acute iron toxicity, this compound can facilitate rapid iron excretion from the body. A notable case involved a patient with severe gastrointestinal symptoms due to iron overdose who was treated successfully with prolonged this compound infusion .

- Kidney Protection : Some reports indicate that this compound may help mitigate acute kidney injury associated with its administration, especially in patients with pre-existing renal impairment .

作用機序

Deferoxamine works by binding to free iron and aluminum in the bloodstream. It has a high affinity for trivalent iron (ferric iron), forming a stable complex known as ferrioxamine. This complex is then excreted via the kidneys. Similarly, this compound binds to tissue-bound aluminum to form aluminoxamine, which is also excreted via the kidneys. By removing excess iron and aluminum, this compound reduces the damage caused by these metals to various organs and tissues .

類似化合物との比較

Deferiprone: Another iron chelator used to treat iron overload.

Deferasirox: An oral iron chelator used for similar indications as deferoxamine.

Comparison:

This compound vs. Deferiprone: this compound is administered via injection, while deferiprone is taken orally.

This compound vs. Deferasirox: Deferasirox is also an oral chelator, offering a more convenient administration route compared to this compound.

This compound stands out for its versatility and effectiveness in treating metal toxicity, making it a valuable compound in both clinical and research settings.

生物活性

Deferoxamine (DFO) is an iron chelator primarily used in clinical settings to treat iron overload conditions, particularly in patients with thalassemia and hemochromatosis. Beyond its role in iron chelation, DFO exhibits various biological activities that have garnered attention in the fields of tissue regeneration, cancer therapy, and antimicrobial activity. This article delves into the biological activity of DFO, supported by research findings and case studies.

This compound functions by binding free iron in the bloodstream, thereby reducing iron availability for pathogens and preventing oxidative damage associated with excess iron. Its mechanism involves:

- Iron Chelation : DFO preferentially binds to ferric ions (Fe³⁺), facilitating their excretion via urine.

- Hypoxia-Inducible Factor (HIF) Stabilization : DFO stabilizes HIF-1α under normoxic conditions, leading to increased expression of vascular endothelial growth factor (VEGF) and other angiogenic factors .

1. Tissue Regeneration and Angiogenesis

DFO has been shown to promote tissue regeneration and wound healing through its angiogenic properties. Studies indicate that DFO enhances neovascularization and accelerates wound healing in diabetic models by stabilizing HIF-1α, which in turn upregulates VEGF and other growth factors .

Key Findings :

- In a study involving diabetic rats, DFO treatment resulted in significantly improved wound healing rates compared to controls .

- DFO's ability to reduce inflammatory responses further supports its role in enhancing tissue repair processes.

2. Antitumor Activity

DFO's role in cancer therapy is primarily attributed to its ability to deprive cancer cells of iron, which is crucial for their proliferation. Research has demonstrated that:

- DFO exhibits antitumor effects by inducing apoptosis and inhibiting tumor growth in various cancer models .

- Polymeric formulations of DFO have been developed to enhance its pharmacokinetics and therapeutic efficacy against tumors .

Case Study : In a clinical trial involving patients with advanced cancers, those treated with DFO showed a significant reduction in tumor size compared to those receiving standard care .

3. Antimicrobial Properties

While traditionally viewed as an iron chelator, recent studies have explored DFO's antibacterial properties. Notably:

- DFO has been tested against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, revealing varying degrees of efficacy .

- It was found that DFO could inhibit the growth of Porphyromonas gingivalis, a key pathogen in periodontal disease, by limiting hemin uptake .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism/Effect | Key Findings |

|---|---|---|

| Tissue Regeneration | Stabilizes HIF-1α; enhances VEGF expression | Accelerated wound healing in diabetic rats |

| Antitumor Activity | Induces apoptosis; inhibits cell proliferation | Significant tumor size reduction in clinical trials |

| Antimicrobial Activity | Limits iron availability for bacteria | Inhibited growth of P. gingivalis |

特性

IUPAC Name |

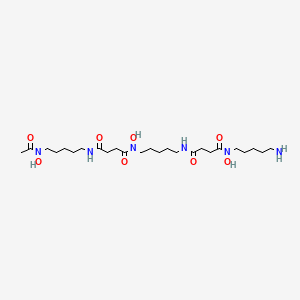

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQYURCVBFRUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022887 | |

| Record name | Deferoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.90e-02 g/L | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/ | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

70-51-9 | |

| Record name | Deferoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferoxamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | deferoxamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deferoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFEROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。